1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one
Description
This compound features a benzothiazole core substituted with chlorine and methyl groups at positions 5 and 4, respectively. A piperazine ring is attached to the benzothiazole via the N2 position, and the propan-1-one moiety links the piperazine to a 4-fluorobenzenesulfonyl group. The sulfonyl group may enhance binding affinity through polar interactions, while the fluorine atom could improve metabolic stability .
Properties
IUPAC Name |
1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorophenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClFN3O3S2/c1-14-17(22)6-7-18-20(14)24-21(30-18)26-11-9-25(10-12-26)19(27)8-13-31(28,29)16-4-2-15(23)3-5-16/h2-7H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTNGYXFCDIXCTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CCS(=O)(=O)C4=CC=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClFN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one typically involves multi-step procedures. The synthetic routes often include:
Diazo-coupling: This reaction involves the formation of a diazonium salt, which then couples with another aromatic compound.
Knoevenagel condensation: This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group.
Biginelli reaction: A multi-component reaction that synthesizes dihydropyrimidinones.
Microwave irradiation: This method accelerates the reaction process by using microwave energy.
One-pot multicomponent reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product
Chemical Reactions Analysis
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
Scientific Research Applications
1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Table 1: Key Structural Features and Functional Group Comparisons
Key Observations:
Benzothiazole vs.
Sulfonyl vs. Carbonyl Groups : The 4-fluorobenzenesulfonyl group in the target compound provides stronger electron-withdrawing effects compared to the 2-fluorobenzoyl group in , which may alter binding kinetics in enzymatic targets.
Substituent Positioning : The 5-Cl and 4-CH₃ on the benzothiazole (target) contrast with the 7-Cl and 4-CH₃-phenyl in , suggesting divergent biological targets due to spatial and electronic differences.
Computational Analysis of Electronic Properties
Key findings:
- The 4-fluorobenzenesulfonyl group creates a pronounced negative ESP region (-0.12 a.u.), facilitating interactions with cationic residues in proteins.
- ELF analysis reveals delocalized π-electrons in the benzothiazole ring, similar to , but with reduced density due to the electron-withdrawing Cl and sulfonyl groups.
Biological Activity
The compound 1-[4-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-(4-fluorobenzenesulfonyl)propan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a benzothiazole moiety and a fluorobenzenesulfonyl group, which are known to influence its biological activity. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₄ClFNO₂S |
| Molecular Weight | 331.79 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the benzothiazole and piperazine groups is often associated with enhanced activity against various pathogens. For instance, studies have shown that benzothiazoles can inhibit bacterial growth by disrupting cellular processes.
Anticancer Activity
The compound's potential anticancer effects have been investigated in several studies. It is hypothesized that the sulfonamide group may interfere with cancer cell proliferation by inhibiting specific enzymes involved in cell cycle regulation. Preliminary data suggest that derivatives of this compound can induce apoptosis in cancer cells, making it a candidate for further exploration in cancer therapy.
The mechanism of action for this compound involves interaction with various molecular targets within cells. It likely binds to specific enzymes or receptors, modulating their activity. For example, the sulfonyl group may act as a competitive inhibitor for enzymes involved in metabolic pathways critical to cancer cell survival.
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
- Antimicrobial Study : A study published in PubMed highlighted that benzothiazole derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . The study suggested that the presence of halogen atoms enhanced this activity.
- Anticancer Research : In vitro studies demonstrated that compounds similar to the target molecule induced apoptosis in various cancer cell lines through caspase activation pathways. This was evidenced by increased levels of cleaved caspases and PARP .
- Pharmacological Evaluation : A pharmacological evaluation indicated that compounds with piperazine rings showed promise as central nervous system agents due to their ability to cross the blood-brain barrier.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
